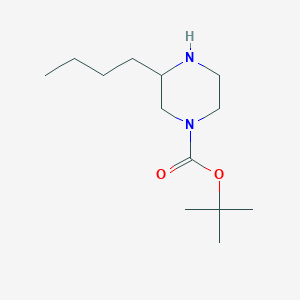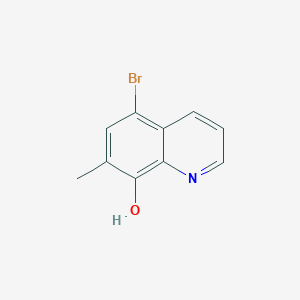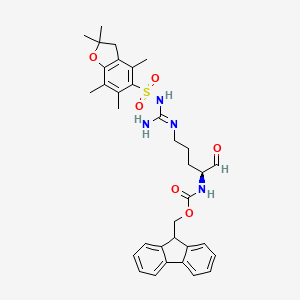
Fmoc-Arg(pbf)-H
描述
Fmoc-Arg(pbf)-H: is a derivative of the amino acid arginine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(pbf)-H involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to the amino group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Pbf group is introduced to the guanidino group using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using automated peptide synthesizers. The process involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support. The Fmoc group is removed using piperidine, and the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
化学反应分析
Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is removed by treatment with piperidine, while the Pbf group is removed by treatment with TFA.
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed: The major products formed from the deprotection reactions are the free amino acid arginine and the corresponding by-products from the removal of the Fmoc and Pbf groups.
科学研究应用
Chemistry: Fmoc-Arg(pbf)-H is widely used in the synthesis of peptides and proteins. It is particularly useful in the synthesis of arginine-rich peptides, which are important in various biological processes.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of arginine residues in protein function.
Medicine: this compound is used in the development of peptide-based therapeutics. Arginine-rich peptides have been shown to have antimicrobial, antiviral, and anticancer properties.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of Fmoc-Arg(pbf)-H involves the protection of the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group prevents unwanted reactions at the guanidino group. This allows for the selective and efficient assembly of peptides.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with a tert-butyl (OtBu) protecting group.
Fmoc-Ser(tBu)-OH: Serine derivative with a tert-butyl (tBu) protecting group.
Uniqueness: Fmoc-Arg(pbf)-H is unique due to the presence of the Pbf protecting group, which provides superior protection for the guanidino group of arginine compared to other protecting groups. This makes it particularly useful in the synthesis of arginine-rich peptides, which are prone to side reactions during peptide synthesis.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXUIYIKSSZLQR-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




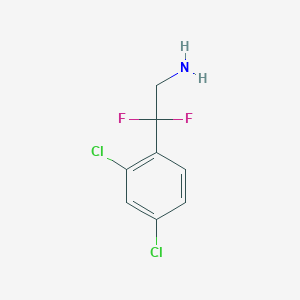
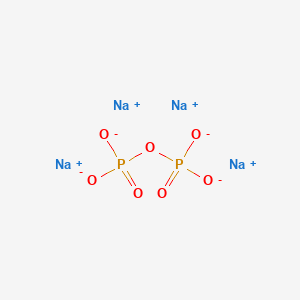
![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
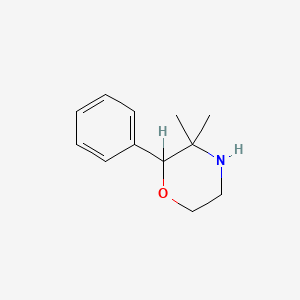

![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)
